TGR-1202 塩酸塩

概要

科学的研究の応用

TGR-1202 hydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown significant clinical activity in patients with relapsed or refractory hematologic malignancies . The compound’s unique structure and activity profile make it a valuable tool for studying the PI3K pathway and its role in various diseases . Additionally, TGR-1202 hydrochloride is used in research to explore new therapeutic strategies and improve existing treatments for cancer and other diseases .

作用機序

TGR-1202塩酸塩の作用機序は、PI3K経路の主要な調節因子であるPI3KδとCK1εの阻害を伴います。 この経路は、B細胞受容体シグナル伝達とリンパ腫の進行に不可欠です . これらのキナーゼを阻害することにより、TGR-1202塩酸塩は、悪性細胞の増殖と生存を促進するシグナル伝達経路を阻害します。 これにより、腫瘍の増殖が抑制され、がん細胞のアポトーシスが誘導されます .

類似化合物の比較

TGR-1202塩酸塩は、イデラリシブやデュベリシブなどの他のPI3Kδ阻害剤と比較されます。 これらの化合物とは異なり、TGR-1202塩酸塩は、延長された半減期と蓄積に貢献する独自の構造を持ち、1日1回の投与を可能にします . また、肝毒性や大腸炎の発症率が著しく低いなど、差別化された安全性プロファイルも示しています . 類似の化合物には、次のものがあります。

- イデラリシブ

- デュベリシブ

TGR-1202塩酸塩は、PI3KδとCK1εの両方を独自の二重阻害することで、より幅広い治療効果と改善された安全性プロファイルを実現しています .

生化学分析

Biochemical Properties

TGR-1202 hydrochloride interacts with the PI3Kδ and CK1ε enzymes, inhibiting their activity. The EC50 values for PI3Kδ and CK1ε are 22.2 nM and 6.0 μM, respectively . This interaction with PI3Kδ and CK1ε plays a crucial role in the biochemical reactions involving TGR-1202 hydrochloride .

Cellular Effects

TGR-1202 hydrochloride has significant effects on various types of cells and cellular processes. It exhibits unique immunomodulatory effects on CLL T cells . It also inhibits phosphorylated AKT at Ser473 in a concentration-dependent manner in human lymphoma and leukemia cell lines .

Molecular Mechanism

The molecular mechanism of action of TGR-1202 hydrochloride involves its binding interactions with PI3Kδ and CK1ε, leading to their inhibition . This inhibition results in changes in gene expression and impacts cellular functions .

Temporal Effects in Laboratory Settings

TGR-1202 hydrochloride has shown to have a prolonged half-life and accumulation that enables once-daily oral dosing . This property contributes to its stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of TGR-1202 hydrochloride vary with different dosages . For instance, at a dosage of 150 mg/kg, it significantly shrinks the tumors by day 25 in a subcutaneous xenograft model of T-cell acute lymphoblastic leukemia (T-ALL) in NOD/SCID mice .

Metabolic Pathways

TGR-1202 hydrochloride is involved in the PI3K/Akt/mTOR pathway, which plays a pathogenetic role in various types of cancers . It interacts with enzymes in this pathway, affecting metabolic flux and metabolite levels .

Transport and Distribution

Given its oral administration and systemic effects, it is likely to be widely distributed within the body .

Subcellular Localization

The subcellular localization of TGR-1202 hydrochloride is not explicitly stated in the available literature. Given its mechanism of action, it is likely to be localized in the vicinity of its target enzymes, PI3Kδ and CK1ε, within the cell .

準備方法

TGR-1202塩酸塩の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、臨床環境において、用量漸増設計に従って、1日1回経口投与されることが知られています .

化学反応の分析

TGR-1202塩酸塩は、PI3KδとCK1εの阻害など、様々な化学反応を起こします。 この化合物は、慢性リンパ性白血病T細胞に独自の免疫調節効果を示します . これらの反応に使用される一般的な試薬と条件には、化合物の安定性と有効性を確保するための特定の阻害剤と制御された環境が含まれます。 これらの反応から生成される主な生成物は、PI3KδとCK1εの阻害された形態であり、望ましい治療効果をもたらします .

科学研究への応用

TGR-1202塩酸塩は、化学、生物学、医学、産業などの分野において、科学研究への応用について広く研究されてきました。 医学において、再発性または難治性の血液悪性腫瘍患者において有意な臨床活性が見られています . この化合物の独自の構造と活性プロファイルは、PI3K経路とその様々な疾患における役割を研究するための貴重なツールとなっています . さらに、TGR-1202塩酸塩は、がんやその他の疾患に対する新たな治療戦略を探索し、既存の治療法を改善するための研究にも使用されています .

類似化合物との比較

TGR-1202 hydrochloride is compared with other PI3Kδ inhibitors such as idelalisib and duvelisib. Unlike these compounds, TGR-1202 hydrochloride has a unique structure that contributes to its extended half-life and accumulation, enabling once-daily dosing . It also exhibits a differentiated safety profile, with notably lower incidences of hepatic toxicity and colitis . The similar compounds include:

- Idelalisib

- Duvelisib

TGR-1202 hydrochloride stands out due to its unique dual inhibition of PI3Kδ and CK1ε, which provides a broader therapeutic effect and improved safety profile .

特性

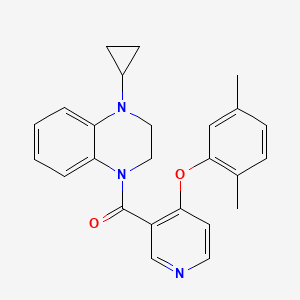

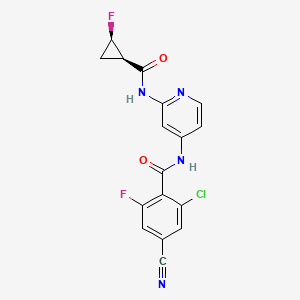

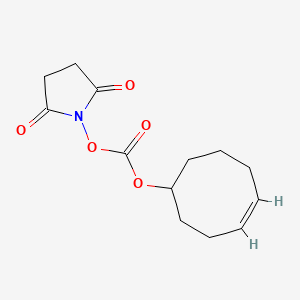

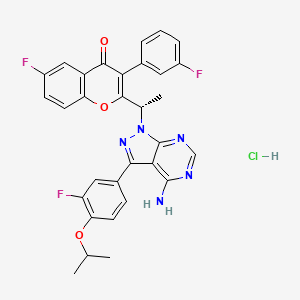

IUPAC Name |

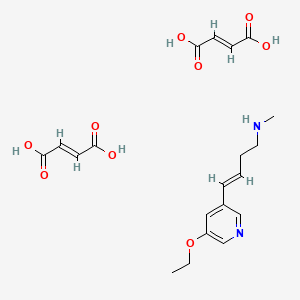

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVUVMVWYWMZIR-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

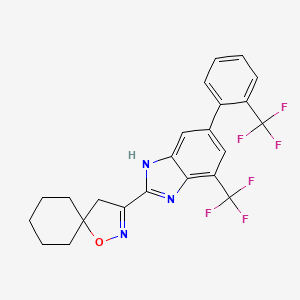

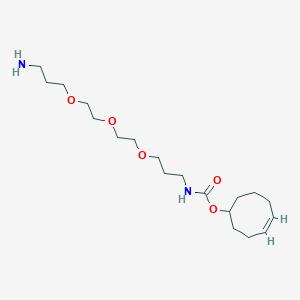

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)